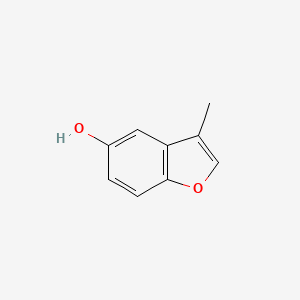

3-Methyl-5-benzofuranol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-methyl-1-benzofuran-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWUXOWTWHWMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543318 | |

| Record name | 3-Methyl-1-benzofuran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7182-21-0 | |

| Record name | 3-Methyl-5-benzofuranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7182-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-benzofuran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-benzofuran-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyl 5 Benzofuranol and Its Derivatives

Strategic Approaches to Core Synthesis

One-Pot Multicomponent Reactions for 3-Methyl-5-benzofuranol Synthesis

A highly efficient, one-pot, three-step process has been developed for the synthesis of this compound. acs.orgacs.orgfigshare.comx-mol.com This method has demonstrated significant improvements in yield and process efficiency over previous routes. acs.org

This one-pot synthesis utilizes morpholine, propionaldehyde, and p-benzoquinone as starting materials to produce this compound in high yields of 85-87%. acs.orgacs.orgfigshare.comx-mol.com The reaction proceeds through the formation of an enamine from the secondary amine (morpholine) and propionaldehyde, which then reacts with p-benzoquinone. acs.org A subsequent deamination step yields the final product. acs.org This strategy has also proven effective for a variety of other aliphatic aldehydes and ketones. acs.org

Table 1: Comparison of Synthetic Routes for this compound

| Starting Materials | Key Steps | Reported Yield | Reference |

|---|---|---|---|

| Morpholine, Propionaldehyde, p-Benzoquinone | One-pot reaction | 85-87% | acs.orgacs.orgfigshare.comx-mol.com |

| 2-Acetyl-4-methoxyphenol, Ethyl bromoacetate | Condensation, Hydrolysis, Cyclization, Demethylation | 31% | acs.org |

The one-pot synthesis from amines, aldehydes, and p-benzoquinone significantly enhances production efficiency by avoiding tedious multi-step isolation and purification procedures. acs.orgacs.orgfigshare.com This streamlined process dramatically reduces the amount of chemical waste generated. acs.org The scalability of this method has been successfully demonstrated, maintaining high yields at a larger scale, which suggests its potential for industrial applications. acs.org Furthermore, the recovery rate of the solvent, tetrahydrofuran (B95107) (THF), is over 90%, which contributes to cost reduction and minimizes chemical waste. acs.org A key metric for evaluating the environmental impact of a chemical process is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. The one-pot process shows a significant 52% reduction in PMI compared to previous methods. acs.org

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions are a powerful tool for the synthesis of benzofuran (B130515) skeletons. nih.govnih.gov These methods often involve the oxidative cyclization of appropriately substituted precursors. nih.gov For instance, palladium(II)-mediated oxidative cyclization of carbonyl-functionalized precursors has been used to assemble biomedicinally relevant scaffolds. nih.gov Specifically, the synthesis of substituted benzofurans can be achieved from phenols and propiolates through a direct oxidative cyclization catalyzed by a palladium acetate (B1210297)/triphenylphosphine system. nih.gov Another approach involves the palladium-catalyzed dearomative [3+2] cycloaddition of benzofurans with 2-iodophenols to produce benzofuro[3,2-b]benzofurans. arkat-usa.org While not explicitly detailed for this compound itself in the provided results, these palladium-catalyzed methodologies represent a strategic option for the synthesis of its core structure and derivatives. nih.govnih.govresearchgate.net For example, 2-allyl-3,6-bis(benzylamino)-5-methyl-l,4-benzoquinone undergoes a smooth, palladium(II)-catalyzed cyclization to form an indoloquinone. researchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a rapid and efficient method for various organic reactions, including the synthesis of heterocyclic compounds like benzofurans. semanticscholar.orgsapub.org This technique often leads to higher yields and easier product isolation compared to conventional heating methods. semanticscholar.org For the synthesis of benzofuran-3(2H)-ones, a microwave-assisted method was developed that provided rapid access to these compounds in moderate yields (43% to 58%). semanticscholar.orgresearchgate.net The synthesis of pyrazolyl benzofuran derivatives has also been shown to be significantly faster using microwave irradiation (2-4 minutes) compared to conventional heating (4-6 hours), with the added benefit of improved yields. sapub.org While a specific protocol for the microwave-assisted synthesis of this compound was not found, the successful application of this technology to similar benzofuran structures suggests its potential as a viable and efficient synthetic strategy. semanticscholar.orgsapub.orgdocumentsdelivered.com

Derivatization Strategies and Functionalization Reactions

Once the this compound core is synthesized, further derivatization can be achieved through various functionalization reactions. The hydroxyl group at the 5-position and the aromatic ring itself are key sites for modification.

For example, in the synthesis of 4-bromo-6-(dimethylaminomethyl)-2-phenyl-1-benzofuran-5-ol, a related benzofuranol, the bromine atom serves as a handle for palladium-catalyzed Suzuki coupling reactions with aryl boronic acids. vulcanchem.com This allows for the introduction of various aryl groups onto the benzofuran scaffold. Nitration of this compound occurs at the 3-position, demonstrating the reactivity of the furan (B31954) ring towards electrophilic substitution. vulcanchem.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Morpholine |

| Propionaldehyde |

| p-Benzoquinone |

| 2-Acetyl-4-methoxyphenol |

| Ethyl bromoacetate |

| Tetrahydrofuran (THF) |

| Palladium acetate |

| Triphenylphosphine |

| 2-Iodophenols |

| 2-Allyl-3,6-bis(benzylamino)-5-methyl-l,4-benzoquinone |

| 4-Bromo-6-(dimethylaminomethyl)-2-phenyl-1-benzofuran-5-ol |

| Aryl boronic acids |

| 2-Acetyl benzofuran |

| Acetyl chloride |

Halogenation Reactions

Halogenation is a key method for functionalizing the this compound scaffold, allowing for the introduction of bromine or chlorine atoms at specific positions on the benzofuran ring. This process is crucial for creating a diverse range of derivatives with potential applications in medicinal chemistry. mdpi.comontosight.ai

Bromination of this compound derivatives can be achieved using various brominating agents. For instance, the reaction of a benzofuranone precursor with N-bromosuccinimide (NBS) in the presence of a base like lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (THF) at low temperatures can yield a bromo-derivative. Another approach involves the direct bromination of a substituted benzofuran with bromine in a suitable solvent. mdpi.com

Research has shown that the position of bromination can be controlled. For example, electrophilic bromination of a 5-benzofuranol derivative can occur at the 4-position using bromine with an iron(III) bromide catalyst. vulcanchem.com The introduction of bromine can also be directed to a methyl group on the benzofuran ring. For example, methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate can be further brominated to yield methyl 6-bromo-(2-bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate. scispace.com

Here is a table summarizing various bromination protocols for benzofuran derivatives:

Table 1: Bromination Protocols for Benzofuran Derivatives| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 3-Benzofuranone | LHMDS, NBS, THF, -78°C | 7-Bromo-3(2H)-benzofuranone | |

| 5-Benzofuranol derivative | Br₂/FeBr₃ | 4-Bromo-5-benzofuranol derivative | vulcanchem.com |

| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Br₂ | Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | mdpi.com |

| Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Br₂ | Methyl 6-bromo-(2-bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate | scispace.com |

Chlorination of this compound derivatives is another important halogenation reaction. A general procedure involves dissolving the benzofuran derivative in a solvent like chloroform (B151607) and then passing chlorine gas, generated from the reaction of potassium permanganate (B83412) with concentrated hydrochloric acid, through the solution. mdpi.com This method can lead to chlorination at various positions on the benzofuran ring and on substituent groups. For instance, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, when subjected to these conditions, can yield a mixture of chlorinated products, including methyl 4,6-dichloro-2-(chloromethyl)-5-methoxy-1-benzofuran-3-carboxylate and methyl 4,6-dichloro-2-(dichloromethyl)-5-methoxy-1-benzofuran-3-carboxylate. scispace.com

The following table details chlorination protocols for benzofuran derivatives:

Table 2: Chlorination Protocols for Benzofuran Derivatives| Starting Material | Reagents and Conditions | Product(s) | Reference |

|---|---|---|---|

| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Cl₂ (from KMnO₄/HCl), CHCl₃ | Methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | mdpi.com |

| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Cl₂ (from KMnO₄/HCl), CHCl₃ | Methyl 4,6-dichloro-2-(chloromethyl)-5-methoxy-1-benzofuran-3-carboxylate and Methyl 4,6-dichloro-2-(dichloromethyl)-5-methoxy-1-benzofuran-3-carboxylate | scispace.com |

Alkylation and Aminoalkylation Procedures

Alkylation and aminoalkylation are versatile methods for introducing a wide range of functional groups to the this compound core, leading to derivatives with diverse properties. ontosight.ainih.gov

Alkylation can be performed on the hydroxyl group of the benzofuran. For example, this compound can be methylated using methyl iodide to produce 5-methoxy-3-methyl-benzofuran. google.com

Aminoalkylation, often achieved through the Mannich reaction, introduces an aminomethyl group onto the benzofuran ring. This reaction typically involves reacting the benzofuranol with an amine, such as dimethylamine (B145610) or morpholine, and formaldehyde (B43269). ontosight.aivulcanchem.com For instance, a brominated 5-benzofuranol intermediate can react with dimethylamine and formaldehyde to install a dimethylaminomethyl group at the 6-position. vulcanchem.com The use of polar aprotic solvents like dimethylformamide (DMF) can be beneficial for these reactions. vulcanchem.com

The table below provides examples of alkylation and aminoalkylation procedures:

Table 3: Alkylation and Aminoalkylation of Benzofuran Derivatives| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Alkylation | This compound | Methyl iodide | 5-Methoxy-3-methyl-benzofuran | google.com |

| Aminoalkylation (Mannich Reaction) | Brominated 5-benzofuranol intermediate | Dimethylamine, formaldehyde | 4-Bromo-6-(dimethylaminomethyl)-2-phenyl-5-benzofuranol | vulcanchem.com |

| Aminoalkylation | 5-Benzofuranol derivative | Morpholine, formaldehyde | 3-Chloro-4-(morpholinomethyl)-2-phenyl-5-benzofuranol | ontosight.ai |

Introduction of Various Substituents for Structural Diversity

To expand the structural diversity of this compound derivatives, various substituents can be introduced onto the benzofuran scaffold. These modifications are crucial for tuning the biological and chemical properties of the resulting compounds. mdpi.comontosight.aivulcanchem.comnih.govresearchgate.netontosight.aiontosight.aiontosight.ai

The introduction of different functional groups can be achieved through several synthetic strategies. For example, the Suzuki coupling reaction allows for the formation of carbon-carbon bonds, where a bromo-substituted benzofuran can serve as a leaving group for palladium-catalyzed cross-coupling with aryl boronic acids. vulcanchem.com Nitration is another method to introduce a nitro group onto the aromatic ring. vulcanchem.com

Furthermore, the synthesis of derivatives with various side chains, such as those containing piperazinyl or alpha-hydroxybenzyl groups, has been reported. ontosight.aiontosight.ai These complex structures are often built through multi-step synthetic routes involving condensation and substitution reactions. ontosight.ai For instance, a piperazinyl methyl group can be introduced at the 6-position of a dibrominated benzofuranol. ontosight.ai Similarly, a dimethylaminomethyl group and an alpha-hydroxybenzyl group can be attached at the 4 and 3-positions, respectively. ontosight.ai

The following table showcases the introduction of diverse substituents onto the benzofuran framework:

Table 4: Introduction of Various Substituents| Starting Material/Core | Reaction/Method | Introduced Substituent(s) | Resulting Derivative Class | Reference(s) |

|---|---|---|---|---|

| Bromo-substituted benzofuran | Suzuki Coupling | Aryl group | Aryl-substituted benzofuran | vulcanchem.com |

| Benzofuran | Nitration | Nitro group | Nitrobenzofuran | vulcanchem.com |

| 2,4-Dibromo-5-benzofuranol | Multi-step synthesis | Phenyl, (4-phenyl-1-piperazinyl)methyl | 2,4-Dibromo-3-phenyl-6-((4-phenyl-1-piperazinyl)methyl)-5-benzofuranol | ontosight.ai |

| 5-Benzofuranol | Multi-step synthesis | Dimethylaminomethyl, alpha-hydroxybenzyl | 4-(Dimethylaminomethyl)-3-(alpha-hydroxybenzyl)-5-benzofuranol | ontosight.ai |

| This compound | Methylation | Methoxy (B1213986) group | 5-Methoxy-3-methyl-benzofuran | google.com |

| 5-Hydroxy-2-methyl-3-benzofuranocarboxylic acid derivative | Chlorination | Chloro, chloromethyl, dichloromethyl | Chlorinated methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives | scispace.com |

Process Optimization and Scale-Up Investigations

Enhancing Production Efficiency for this compound

A notable advancement is the development of a one-pot process starting from morpholine, propionaldehyde, and p-benzoquinone, which has been shown to produce this compound in high isolated yields of 85-87%. acs.orgfigshare.com This method avoids the need for isolating and purifying intermediates, which significantly streamlines the production process and reduces chemical waste. acs.org

Scale-up studies of this one-pot process have demonstrated its potential for large-scale industrial applications, with consistent performance observed when the reaction scale was increased to 1.0 mol. acs.org The recovery and reuse of solvents, such as tetrahydrofuran (THF), further contribute to the economic and environmental viability of this optimized process. acs.org

The table below compares a traditional route with the optimized one-pot process for the synthesis of this compound:

Table 5: Comparison of Synthetic Routes for this compound| Feature | Traditional Route (Route A) | Optimized One-Pot Process | Reference |

|---|---|---|---|

| Starting Materials | 2-Acetyl-4-methoxyphenol, ethyl bromoacetate | Morpholine, propionaldehyde, p-benzoquinone | acs.org |

| Number of Steps | Multiple steps with isolation of intermediates | One-pot | acs.org |

| Overall Yield | ~31% | 85-87% | acs.org |

| Purification | Column chromatography, crystallization | Recrystallization | acs.org |

| Hazardous Reagents | Ethyl bromoacetate, boron tribromide | - | acs.org |

| Scalability | Issues with scale-up | Demonstrated potential for industrial scale-up | acs.org |

Industrial Applicability and Scale-Up Performance

The industrial synthesis of this compound has been significantly advanced by the development of a one-pot process that demonstrates high efficiency and scalability. acs.orgacs.orgfigshare.com This method, which utilizes morpholine, propionaldehyde, and p-benzoquinone as starting materials, achieves isolated yields of 85–87%. acs.orgacs.orgfigshare.com A key advantage of this approach is the avoidance of tedious multistep isolation and purification procedures, which enhances production efficiency and reduces chemical waste. acs.orgacs.orgfigshare.com

The scale-up performance of this one-pot synthesis has been successfully demonstrated. When the reaction scale was increased to 1.0 mol, the isolated yields of 85-87% were consistently maintained across parallel batches, indicating no adverse scale-up effects at this level. acs.org This suggests strong potential for large-scale industrial applications. acs.orgacs.orgfigshare.com Furthermore, the process allows for the recovery of more than 90% of the solvent, tetrahydrofuran (THF), which significantly lowers solvent costs and minimizes chemical waste production. acs.org

Another industrial pathway for producing benzofuranol involves a two-step process starting with the etherification of pyrocatechol (B87986) and 3-chloro-3-methylpropene, followed by rearrangement and cyclization catalyzed by acidic substances. researchgate.net This method also has disadvantages, including the production of large amounts of salt by-products and issues with corrosion and catalyst separation. researchgate.net In contrast, the one-pot process represents a more practical and efficient alternative for industrial production. acs.orgacs.orgfigshare.com

The versatility of the one-pot synthesis strategy extends to a wide range of aliphatic aldehydes and ketone derivatives, indicating its potential for producing various substituted benzofuranols. acs.orgacs.orgfigshare.com

Table 1: Comparison of Synthetic Routes for this compound

| Feature | One-Pot Process | Multi-Step Route (Route A) | Two-Step Industrial Pathway |

|---|---|---|---|

| Starting Materials | Morpholine, Propionaldehyde, p-Benzoquinone | 2-acetyl-4-methoxyphenol, Ethyl bromoacetate | Pyrocatechol, 3-chloro-3-methylpropene |

| Isolated Yield | 85-87% acs.orgacs.orgfigshare.com | 31% acs.org | Not explicitly stated, but one-pot is noted as better researchgate.net |

| Process Steps | One-pot acs.orgacs.orgfigshare.com | Multiple steps (condensation, hydrolysis, cyclization, demethylation) acs.org | Two steps (etherification, rearrangement/cyclization) researchgate.net |

| Scalability | Demonstrated up to 1.0 mol with consistent yield acs.org | Limited by multi-step nature and purification acs.orgresearchgate.net | Prone to by-product and separation issues researchgate.net |

| Waste Production | Reduced chemical waste, high solvent recovery acs.orgacs.org | Toxic and hazardous waste disposal difficulties acs.org | Large amounts of salt by-products researchgate.net |

| Purification | Simplified workup acs.org | Multiple column chromatography and crystallizations acs.org | Tedious separation of product and catalyst researchgate.net |

Purification Methodologies for Synthetic Intermediates and Final Compounds

The purification of this compound and its synthetic intermediates is a critical step in ensuring the final product's quality. The methodologies employed vary depending on the synthetic route.

In the highly efficient one-pot synthesis of this compound, the need for extensive purification of intermediates is eliminated. acs.orgacs.org The final product, however, undergoes purification. For instance, after the reaction of 3-methyl-2-morpholin-4-yl-2,3-dihydro-benzofuran-5-ol with hydrochloric acid, the crude product is extracted with toluene. google.com The combined organic phases are then evaporated, and the resulting crude product is further purified by recrystallization to yield this compound. google.com

In contrast, traditional multi-step syntheses of benzofuran derivatives necessitate the purification of intermediates at various stages. acs.org Common techniques include column chromatography on silica (B1680970) gel and crystallization. acs.orgmdpi.com For example, in a synthesis of tert-butyl (5-bromo-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)-carbamate, the final compound was isolated through column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent. mdpi.com Similarly, other benzofuran derivatives have been purified via column chromatography, sometimes followed by recrystallization from solvents like ethanol (B145695). cuestionesdefisioterapia.commdpi.com

For certain benzofuran derivatives, purification can be achieved by simple filtration and washing. In one synthetic procedure, the crude product was obtained by distilling off the ethanol solvent, and the remaining solid residue was washed thoroughly with water, dried, and then recrystallized from ethanol. cuestionesdefisioterapia.com In another instance, the final benzofuran derivatives were obtained by filtration after cooling the reaction mixture, followed by washing with ethanol and air-drying. cuestionesdefisioterapia.com

The choice of purification method is often dictated by the physical state and purity of the crude product. For solid compounds, recrystallization from appropriate solvents such as aqueous methanol (B129727) or methanol-acetone mixtures is a common and effective technique. google.com For more complex mixtures or to achieve very high purity, column chromatography is the preferred method. mdpi.commdpi.com

Table 2: Purification Techniques for Benzofuran Derivatives and Intermediates

| Compound/Intermediate | Purification Method | Details |

|---|---|---|

| This compound | Extraction and Recrystallization | Crude product extracted with toluene, followed by evaporation and recrystallization. google.com |

| Benzofuran Derivatives (General) | Column Chromatography | Performed on silica gel with eluents like petroleum ether/ethyl acetate. mdpi.commdpi.com |

| 7-chlorobenzofuran-3(2H)-one & 5-nitrobenzofuran-3(2H)-one | Washing and Recrystallization | Solid residue washed with water, dried, and recrystallized from ethanol. cuestionesdefisioterapia.com |

| Final Benzofuran Derivatives | Filtration and Washing | Precipitate filtered, washed with ethanol, and air-dried. cuestionesdefisioterapia.com |

| Coumestrol | Recrystallization | Recrystallized from acetone (B3395972) or purified through its diacetate. google.com |

| 2-(4-methoxyphenyl)-3-carbomethoxybenzofuran | Recrystallization | Precipitated material collected and recrystallized from methanol. google.com |

Biological Activities and Pharmacological Potential of 3 Methyl 5 Benzofuranol Derivatives

Antineoplastic and Cytotoxic Research

Derivatives based on the 3-methylbenzofuran (B1293835) structure have been a focal point of anticancer research, demonstrating significant cytotoxic effects against various human cancer cell lines. nih.govnih.gov These compounds exert their antineoplastic activity through diverse mechanisms, including the inhibition of critical enzymes, disruption of cell cycle progression, and induction of programmed cell death. nih.govtandfonline.com

A significant body of research highlights the potent ability of 3-methylbenzofuran derivatives to inhibit the growth and proliferation of cancer cells. These compounds have shown efficacy across a wide spectrum of malignancies, including lung, breast, colon, and leukemia cell lines. nih.govnih.govnih.gov For instance, a series of 3-methylbenzofuran-2-carbohydrazide derivatives demonstrated substantial antiproliferative activity against non-small cell lung carcinoma lines, A549 and NCI-H23. nih.gov One derivative, featuring a p-methoxy group, was particularly effective against the A549 cell line with an IC₅₀ value of 1.48 μM, comparable to the reference drug staurosporine. nih.gov

Similarly, benzofuran-isatin conjugates have shown potent and selective anti-proliferative action against colorectal cancer cell lines SW620 and HT29. nih.gov Halogenated derivatives have also been noted for their enhanced cytotoxic activity. A compound with a bromine atom attached to the methyl group at the C-3 position of the benzofuran (B130515) ring showed remarkable cytotoxicity against K562 and HL60 leukemia cells, with IC₅₀ values of 5 μM and 0.1 μM, respectively. nih.gov The antiproliferative effects are often achieved by arresting the cell cycle, with many derivatives inducing a G0/G1 or G2/M phase arrest in human cancer cells. nih.govnih.gov

Table 1: Inhibition of Cancer Cell Proliferation by Selected Benzofuran Derivatives

| Derivative Type | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3-methylbenzofuran derivative (16b) | A549 (Non-small cell lung) | 1.48 µM | nih.gov |

| 3-(morpholinomethyl)benzofuran derivative (18d) | A549 (Non-small cell lung) | 3.69 µM | nih.gov |

| Benzofuran-isatin conjugate (5a) | SW-620 (Colon) | 8.7 µM | tandfonline.com |

| Benzofuran-isatin conjugate (5a) | HT-29 (Colon) | 9.4 µM | tandfonline.com |

| Halogenated 3-methylbenzofuran derivative | HL60 (Leukemia) | 0.1 µM | nih.gov |

| Halogenated 3-methylbenzofuran derivative | K562 (Leukemia) | 5 µM | nih.gov |

| Benzofuran derivative (S6) | HeLa (Cervical) | Most sensitive | nih.gov |

| Benzofuran derivative (S6) | HepG2 (Liver) | Most sensitive | nih.gov |

Beyond inhibiting proliferation, a key mechanism for the anticancer activity of 3-methylbenzofuran derivatives is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that these compounds can trigger apoptotic pathways in various cancer cells, including breast, colon, and lung cancer lines. tandfonline.comnih.govnih.gov

Mechanistically, these derivatives have been observed to increase the expression of pro-apoptotic proteins like Bax and the cyclin-dependent kinase inhibitor p21. nih.govrsc.org This is often accompanied by a decrease in the expression of anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio, a key indicator of apoptotic commitment. tandfonline.comnih.gov A crucial step in the apoptotic cascade is the activation of caspases, a family of protease enzymes. Research has demonstrated that treatment with benzofuran derivatives leads to a significant increase in the activity of executioner caspases, such as caspase-3 and caspase-7. mdpi.comnih.govrsc.org This activation results in the cleavage of key cellular proteins, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the systematic dismantling of the cell. tandfonline.comnih.gov For example, a benzofuran-isatin conjugate was found to significantly inhibit the expression of the anti-apoptotic Bcl2 protein and increase the level of cleaved PARP, resulting in apoptosis of SW-620 colon cancer cells. tandfonline.com

Table 2: Mechanisms of Apoptosis Induction by Benzofuran Derivatives

| Derivative Type | Cancer Cell Line | Observed Apoptotic Mechanism | Reference |

|---|---|---|---|

| Benzofuran-2-acetic methyl ester | MCF-7, T47D, MDA-MB-231 (Breast) | Increased Bax/Bcl-2 ratio, PARP cleavage, p21 expression | nih.gov |

| Benzofuran-isatin conjugate (5a, 5d) | SW-620 (Colon) | Inhibited Bcl2 expression, increased cleaved PARP | tandfonline.com |

| Benzofuran derivative (7) | Huh7 (Liver) | Increased cleaved PARP and Bax, decreased procaspase 3/8 | rsc.org |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | HepG2, A549 (Liver, Lung) | Significant increase in caspase 3/7 activity | mdpi.comnih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2, A549 (Liver, Lung) | Induced late apoptosis/necrosis | mdpi.com |

Benzofuran derivatives can modulate oxidative stress within cancer cells, often exhibiting pro-oxidative activity that contributes to their cytotoxic effects. mdpi.comnih.gov Cancer cells typically have higher levels of reactive oxygen species (ROS) compared to normal cells, and further increasing this oxidative stress can push them past a threshold, leading to cell death. researchgate.netmdpi.com

Certain halogenated 3-methylbenzofuran derivatives have been shown to increase ROS generation in liver (HepG2) and lung (A549) cancer cells. nih.gov This accumulation of ROS can damage cellular components like lipids, proteins, and DNA, ultimately triggering apoptotic pathways. mdpi.com For example, the benzofuran derivative Moracin N was found to cause ROS accumulation in lung cancer cells, which consequently led to apoptosis and autophagy. nih.gov One study found that a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative exhibited stronger pro-oxidative and pro-apoptotic properties compared to its chlorinated analog, indicating that the specific substitutions on the benzofuran ring influence its ability to modulate ROS levels. mdpi.comnih.gov This ability to selectively increase oxidative stress in cancer cells represents a promising strategy for anticancer therapy. researchgate.net

The anticancer potential of 3-methylbenzofuran derivatives has been validated in both in vitro (cell-based) and in vivo (animal model) studies. nih.govrsc.org In vitro assays using panels of human cancer cell lines consistently demonstrate the potent cytotoxic and antiproliferative activities of these compounds. nih.govnih.gov

Promising candidates from in vitro screening are often advanced to in vivo models to assess their efficacy in a more complex biological system. For example, a small-molecule benzofuran derivative, identified as an Aurora B kinase inhibitor, demonstrated growth suppression of liver cancer QGY-7401 xenograft tumors in nude mice. nih.gov This in vivo effect was accompanied by the inhibition of a key biomarker, confirming the compound's mechanism of action in a living model. nih.gov Similarly, another study reported that a benzofuran derivative effectively inhibited the growth of H460 lung cancer cells in vivo without causing significant side effects, highlighting its potential as a lead structure for drug development. nih.gov These studies are crucial for bridging the gap between laboratory findings and potential clinical applications, providing evidence that the efficacy observed in cell cultures can translate to a reduction in tumor growth in animal models. nih.govrsc.org

Antimicrobial and Antifungal Investigations

In addition to their anticancer properties, benzofuran derivatives have been investigated for their potential as antimicrobial and antifungal agents. mdpi.comnih.govnih.gov The core benzofuran structure is found in various natural products with antimicrobial activity, and synthetic derivatives have been developed to explore this potential further. nih.govnih.gov

Derivatives of 3-benzofurancarboxylic acid have shown notable activity against Gram-positive bacteria. nih.gov The introduction of halogen atoms into the benzofuran structure appears to be a key factor in conferring antimicrobial properties. nih.gov

In one study, halogen derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofurancarboxylic acid were tested against a selection of Gram-positive cocci. nih.gov Compounds in which two hydrogens of an acetyl group were substituted by halogens were active, whereas unsubstituted esters and mono-halogenated derivatives were inactive. nih.gov Specifically, certain chloro- and bromo-derivatives showed antimicrobial activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 μg/mL. nih.gov Other research has also identified benzofuran derivatives with moderate to good activity against Staphylococcus aureus, a common Gram-positive pathogen. nih.govmdpi.com

Table 3: Efficacy of Selected Benzofuran Derivatives Against Gram-Positive Bacteria

| Derivative Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Halogenated 3-benzofurancarboxylic acid derivative (III) | Gram-positive cocci | 50 - 200 µg/mL | nih.gov |

| Halogenated 3-benzofurancarboxylic acid derivative (IV) | Gram-positive cocci | 50 - 200 µg/mL | nih.gov |

| Halogenated 3-benzofurancarboxylic acid derivative (VI) | Gram-positive cocci | 50 - 200 µg/mL | nih.gov |

| Benzofuran derivative (1) | Staphylococcus aureus | 12.5 µg/mL | mdpi.com |

| Benzofuran derivative (2) | Staphylococcus aureus | 25 µg/mL | mdpi.com |

Activity Against Gram-Negative Rods

Derivatives of the benzofuran scaffold have demonstrated notable efficacy against Gram-negative bacteria. In various studies, these compounds have been synthesized and evaluated for their antibacterial properties against challenging pathogens. For instance, a series of benzofuran-triazine hybrids were assessed for their activity against strains such as Salmonella enteritidis and Escherichia coli. nih.gov One particular compound from this series, designated 8e, exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against both E. coli and S. enteritidis. nih.gov

Further research has consistently pointed to the potential of benzofuran derivatives in combating Gram-negative bacteria. researchgate.net Some studies have indicated that the inhibitory action of certain benzofuran series is more pronounced against Gram-negative than Gram-positive bacteria. nih.gov The scope of this activity includes pathogens like Pseudomonas aeruginosa, a high-priority opportunistic pathogen known for causing nosocomial infections. ijpbs.comresearchgate.net In comparative studies, certain biphenyl (B1667301) and dibenzofuran (B1670420) derivatives have shown inhibitory effects comparable to the standard antibiotic ciprofloxacin (B1669076) against carbapenem-resistant Acinetobacter baumannii. nih.gov

| Compound Class | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Benzofuran-triazine hybrid (8e) | Escherichia coli | 32 μg/mL | nih.gov |

| Benzofuran-triazine hybrid (8e) | Salmonella enteritidis | 32 μg/mL | nih.gov |

| Benzofuran amide derivatives (6a, 6b, 6f) | Gram-negative bacteria | As low as 6.25 µg/ml | jopcr.com |

Antifungal Efficacy Against Yeasts and Fungi

The antifungal potential of benzofuran derivatives, particularly benzofuran-5-ols, has been a significant area of investigation. nih.govresearchgate.net Research has demonstrated that these compounds possess in vitro activity against a range of pathogenic yeasts and fungi, including various species of Candida, Aspergillus, and Cryptococcus neoformans. researchgate.net

Specific derivatives have shown promising levels of antifungal action. For example, certain benzofuran amide derivatives were found to have MICs as low as 6.25 µg/ml against fungal pathogens. jopcr.com In a study of compounds isolated from the marine-derived fungus Penicillium crustosum, a benzofuran derivative labeled as compound 6 displayed activity against Penicillium italicum, Fusarium oxysporum, and Colletotrichum musae, with MIC values ranging from 12.5 to 25 μg/mL. mdpi.com Furthermore, halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid have exhibited antifungal properties against Candida strains. nih.gov While many derivatives show notable activity against Candida albicans, their efficacy against other fungi, such as Aspergillus niger, can be variable. nih.gov

| Compound Class/Name | Fungal Strain | Activity (MIC) | Source |

|---|---|---|---|

| Benzofuran amide derivatives | Various Fungi | As low as 6.25 µg/ml | jopcr.com |

| Compound 6 (from P. crustosum) | Penicillium italicum | 12.5 μg/mL | mdpi.com |

| Compound 6 (from P. crustosum) | Fusarium oxysporum | 12.5-25 μg/mL | mdpi.com |

| Compound 6 (from P. crustosum) | Colletotrichum musae | 12.5-25 μg/mL | mdpi.com |

| Halogenated 3-benzofurancarboxylic acid derivatives | Candida strains | Active | nih.gov |

| Benzofuran-triazole hybrids | Candida zeylanoides | Active at 64 μg·mL−1 | mdpi.com |

Synergistic Effects with Established Antifungal Agents

The strategy of combining novel compounds with existing antifungal drugs to enhance efficacy is an area of active research. For benzofuran derivatives, evidence of such synergistic potential exists. A notable example involves amiodarone, a complex benzofuran derivative, which has been used successfully in combination with itraconazole. mdpi.com This approach highlights the potential for benzofuran-based structures to work in concert with established antifungal agents, potentially leading to more effective treatment regimens.

Anti-inflammatory and Immunomodulatory Studies

The benzofuran nucleus is a key structural feature in a variety of compounds investigated for their anti-inflammatory properties. These studies have explored different mechanisms of action, including enzyme inhibition and the modulation of inflammatory signaling pathways.

5-Lipoxygenase Inhibition

A significant mechanism for the anti-inflammatory action of certain benzofuran derivatives is the inhibition of 5-lipoxygenase (5-LOX). This enzyme is critical in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. A series of 2-(phenylmethyl)-4-hydroxy-3,5-dialkylbenzofurans were identified as potent inhibitors of 5-LOX, with IC50 values (the concentration required to inhibit enzyme activity by 50%) ranging from 7 to 100 nM. nih.gov

Specific compounds have demonstrated particularly high potency. L-656,224, a 2-[(4'-methoxyphenyl)methyl]-4-hydroxy-3-methyl-5-propyl-7-chlorobenzofuran, potently inhibited leukotriene biosynthesis in human leukocytes with an IC50 of 11 nM. nih.gov Another compound, L-651,896, a dihydro-benzofuranol derivative, inhibited 5-LOX from rat basophilic leukemia cells with an IC50 of 0.1 µM. nih.gov Furthermore, a series of 2-substituted benzofuran hydroxamic acids were also found to be potent 5-LOX inhibitors, with some derivatives showing IC50 values as low as 40 nM. nih.gov

| Compound/Class | Assay | Activity (IC50) | Source |

|---|---|---|---|

| 2-(Phenylmethyl)-4-hydroxy-3,5-dialkylbenzofurans | LTB4 production (human PMNs) | 7 to 100 nM | nih.gov |

| L-656,224 | Leukotriene biosynthesis (human leukocytes) | 11 nM | nih.gov |

| L-651,896 | 5-LOX (rat basophilic leukemia cells) | 0.1 µM | nih.gov |

| 2-Substituted benzofuran hydroxamic acids | 5-LOX inhibition | As low as 40 nM | nih.gov |

Reduction of Pro-inflammatory Mediators (e.g., Interleukin-6)

Beyond direct enzyme inhibition, benzofuran derivatives have been shown to modulate the production of key pro-inflammatory cytokines. Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in inflammation. Studies have shown that certain benzofuran-based compounds can effectively reduce its levels. A piperazine (B1678402)/benzofuran hybrid compound, 5d, was observed to down-regulate the secretion of IL-6, alongside other mediators like TNF-α, in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.govmdpi.com The same study found that this compound also reduced the expression of IL-6 in both serum and tissues in an in vivo model. nih.govmdpi.com Other research has corroborated that different benzofuran derivatives can decrease the secretion of IL-6 in various cancer cell lines. researchgate.net

Oral Activity in Pain and Inflammatory Models

The therapeutic potential of an anti-inflammatory agent is often demonstrated through its efficacy in in vivo models of inflammation and pain following oral administration. Several benzofuran derivatives have shown significant activity in such preclinical models. The 5-LOX inhibitor L-656,224 was reported to be orally active in multiple animal models. nih.gov

The carrageenan-induced paw edema model in rats is a standard assay for evaluating acute anti-inflammatory activity. In this model, iodobenzofuran derivatives 2b and 2c demonstrated higher rates of edema inhibition than the reference drug, diclofenac. nih.gov Similarly, a benzofuran amide derivative, compound 6b, produced a 71.10% inhibition of paw edema at the 2-hour time point. jopcr.com Another potent derivative, N-hydroxy-N-[1-(2-phenyl-5-benzofurananyl)ethyl]urea (compound 20), was identified as having an in vivo ED50 (the dose effective in 50% of the population) of 10.3 mg/kg. nih.gov

| Compound/Class | Model | Observed Effect | Source |

|---|---|---|---|

| L-656,224 | Various in vivo models | Orally active | nih.gov |

| Iodobenzofuran derivatives (2b, 2c) | Carrageenan-induced paw edema (rat) | Higher inhibition than diclofenac | nih.gov |

| Benzofuran amide derivative (6b) | Carrageenan-induced paw edema (rat) | 71.10% inhibition at 2h | jopcr.com |

| N-hydroxy-N-[1-(2-phenyl-5-benzofurananyl)ethyl]urea (20) | In vivo 5-LOX inhibition | ED50 = 10.3 mg/kg | nih.gov |

Neuropharmacological and Neuroprotective Assessments

Derivatives of the benzofuran core have demonstrated notable potential in the context of neurological disorders, exhibiting both neuroprotective effects and specific interactions with key receptors in the central nervous system.

Potential in Neurodegenerative Conditions

The structural framework of benzofuran is a key pharmacophore in the development of agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. scilit.comrsc.org Research has highlighted the neuroprotective capabilities of various derivatives, which can counteract cellular damage pathways implicated in these conditions.

In models of Parkinson's disease, a benzofuran derivative, 2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl) acetamide (B32628) (MBPTA), has been identified as a novel Rho-associated protein kinase (ROCK) inhibitor. This compound demonstrated significant protective effects against damage induced by the neurotoxin MPP+ in SH-SY5Y neuroblastoma cells. The study found that MBPTA suppressed cell death by inhibiting the generation of reactive oxygen species (ROS) and nitric oxide (NO), and by activating the PI3K/Akt survival signaling pathway. Structural comparisons suggested that the benzofuran moiety is crucial for the anti-oxidative stress action. taylorandfrancis.com

For Alzheimer's disease, benzofuran-based compounds are considered significant contributors to the development of new therapeutic agents. nih.gov Three benzofuran-type stilbenes, moracin O, R, and P, showed significant neuroprotective activity against glutamate-induced cell death in SK-N-SH cells, a common model for studying neurotoxicity. The mechanism for this neuroprotection may be linked to the modulation of metabotropic glutamate (B1630785) receptor 1 (mGluR1).

| Compound | Target/Model | Observed Effect | Reference |

|---|---|---|---|

| 2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl) acetamide (MBPTA) | MPP+-induced damage in SH-SY5Y cells (Parkinson's model) | Inhibited ROS/NO generation, activated PI3K/Akt signaling, suppressed cell death. | taylorandfrancis.com |

| Moracin O and P | Glutamate-induced neurotoxicity in SK-N-SH cells | Significant protection against glutamate-induced cell death. | |

| Moracin R | Glutamate-induced neurotoxicity in SK-N-SH cells | Significant protection against glutamate-induced cell death. |

Receptor Binding and Selectivity Profiles (e.g., 5-HT2A, nAChRs)

Benzofuran derivatives have been synthesized and evaluated for their binding affinity and selectivity towards various neurotransmitter receptors, including serotonin (B10506) (5-HT) and nicotinic acetylcholine (B1216132) receptors (nAChRs).

5-HT2A Receptor: The 5-hydroxytryptamine 2A (5-HT2A) receptor is a key target for treating psychiatric disorders. Pharmacological studies of psychoactive benzofurans, such as 5-APB and 6-APB, have shown that these compounds act as partial agonists at the 5-HT2A receptor. This interaction is believed to contribute to their specific psychoactive properties, which are similar to those of MDMA.

Nicotinic Acetylcholine Receptors (nAChRs): These receptors are involved in various cognitive functions and are therapeutic targets for neurological disorders. A series of racemic benzofurans bearing an N-methyl-2-pyrrolidinyl residue at different positions has been synthesized and tested for affinity at the α4β2 and α3β4 nAChR subtypes. Research has found that hydroxylation at specific positions on the benzene (B151609) ring of the benzofuran scaffold can lead to high affinity for the α4β2 nAChR and selectivity over the α3β4 subtype.

| Compound Class | Receptor Target | Binding/Activity Profile | Reference |

|---|---|---|---|

| Psychoactive aminoalkylbenzofurans (e.g., 5-APB, 6-APB) | 5-HT2A | Partial agonists. | |

| Pyrrolidinyl benzofurans | α4β2 and α3β4 nAChRs | Hydroxylation on the benzene ring results in high α4β2 nAChR affinity and selectivity over α3β4 nAChRs. |

Other Emerging Pharmacological Activities

Beyond neuropharmacology, the benzofuran scaffold has been investigated for a variety of other potential therapeutic applications.

Antihypertensive Properties

Benzofuran derivatives have been identified as having potential effectiveness in managing chronic diseases like hypertension. scilit.comresearchgate.net One study described the synthesis of aminoalkanol ethers of 2-acetyl-7-hydroxy-6-methoxy-3-methylbenzofuran. Several of these compounds were found to exert hypotensive (blood pressure lowering) effects, indicating their potential as antihypertensive agents. nih.gov This activity is linked to their potential to act as beta-adrenolytic agents. nih.gov

Anticoagulant Potential

While some reviews of the broad pharmacological activities of the benzofuran class mention potential anticoagulant effects, specific research data from dedicated studies on the anticoagulant or antiplatelet activity of 3-Methyl-5-benzofuranol derivatives is not extensively available in the reviewed literature. researchgate.net This indicates an area where further investigation may be warranted.

Mechanism of Action Elucidation

Molecular Target Identification and Validation

The precise molecular targets of 3-Methyl-5-benzofuranol are not well-defined in current scientific literature. While the benzofuran (B130515) scaffold is present in many biologically active compounds, specific binding and interaction studies for the 3-methyl-5-hydroxy substituted variant are not available.

Tubulin Binding and Microtubule Dynamics Modulation

There is no direct scientific evidence to suggest that this compound binds to tubulin or modulates microtubule dynamics. Studies on other, more complex benzofuran derivatives have shown that this class of compounds can act as inhibitors of tubulin polymerization. For example, a compound identified as 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan has been shown to interact with the colchicine (B1669291) binding site on tubulin and inhibit cancer cell growth. nih.govresearchgate.net However, these findings cannot be directly extrapolated to this compound, as structural differences can lead to vastly different biological activities.

Enzyme Inhibition Studies (e.g., 5-Lipoxygenase)

The potential of this compound as an enzyme inhibitor, specifically of enzymes like 5-Lipoxygenase (5-LOX), has not been specifically reported. The 2,3-dihydro-5-benzofuranol ring system has been used as a template for designing antioxidant-based inhibitors of leukotriene biosynthesis, which involves the 5-LOX pathway. nih.gov Additionally, a series of 2-substituted 5-benzofuran hydroxamic acids were found to be potent inhibitors of 5-lipoxygenase. nih.gov However, no studies have specifically evaluated the inhibitory activity of this compound itself.

Receptor Interaction and Ligand Binding Characterization

Specific receptor interaction and ligand binding profiles for this compound are not available in the public domain. Research into related structures, such as 2,3-dihydro-1-benzofuran derivatives, has identified them as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov This highlights the potential for the benzofuran scaffold to interact with specific receptors, but provides no direct information on this compound.

DNA/RNA Interaction Studies

There is currently no published research that has investigated the potential for this compound to interact with DNA or RNA.

Cellular Pathway Interrogation

The effects of this compound on specific cellular pathways are not documented.

Reactive Oxygen Species Generation and Oxidative Stress Induction

No studies have specifically demonstrated that this compound induces the generation of reactive oxygen species (ROS) or causes oxidative stress. In contrast, some research on related compounds suggests that the benzofuran moiety may be associated with anti-oxidative stress actions. nih.govresearchgate.net For instance, certain psychotropic benzofuran derivatives have been shown to cause cytotoxicity through mitochondrial failure and oxidative stress, but these are structurally distinct from this compound. nih.gov The antioxidant potential of the related 2,3-dihydro-5-benzofuranol structure has also been noted. nih.gov

Apoptotic Pathway Activation

The induction of apoptosis is a key mechanism by which various benzofuran derivatives exhibit their cytotoxic effects against cancer cells. This programmed cell death is often mediated through the activation of a cascade of cysteine-aspartic proteases known as caspases.

Caspase Activation:

Several studies on benzofuran derivatives structurally related to this compound have demonstrated their ability to trigger caspase-dependent apoptosis. For instance, a novel synthetic benzofuran derivative, BL-038, was shown to induce apoptosis in human chondrosarcoma cells through the activation of caspase-3 and caspase-9. mdpi.com The cleavage of these caspases from their inactive pro-forms into their active forms initiates a cascade of events leading to the execution of apoptosis. mdpi.com

Similarly, research on 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (compound 3h), which shares the 3-methyl-benzofuran core, revealed that it induces apoptosis by activating caspase-3, -8, and -9. nih.gov This activation was also associated with the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. nih.gov Further evidence comes from studies on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, where a significant increase in caspase-3/7 activity was observed in cancer cell lines, indicating a caspase-dependent apoptotic mechanism. mdpi.com

The activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3) by these benzofuran analogues suggests that this compound may also initiate apoptosis through similar pathways. The process generally involves the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, which is a hallmark of apoptosis. nih.gov

Annexin V-FITC Analysis:

Annexin V-FITC analysis is a common method used to detect early-stage apoptosis. This technique identifies the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the cell membrane, a key indicator of apoptotic cells. In studies involving benzofuran derivatives, an increase in Annexin V-positive cells was observed after treatment, confirming the induction of apoptosis. mdpi.com This finding, in conjunction with caspase activation data, provides strong evidence for the pro-apoptotic activity of the benzofuran scaffold. mdpi.com

| Compound | Cell Line | Observed Effect | Reference |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (3h) | HL-60, U937 | Activation of caspase-3, -8, and -9; Cytochrome c release | nih.gov |

| Halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives (7 and 8) | HepG2, A549 | Increased caspase-3/7 activity; Increase in Annexin V positive cells | mdpi.com |

| BL-038 (a benzofuran derivative) | Human chondrosarcoma cells | Increased levels of cleaved-PARP, caspase-3, and caspase-9 | mdpi.com |

Inflammatory Cascade Modulation

In addition to their pro-apoptotic effects, benzofuran derivatives have been shown to modulate inflammatory pathways. Chronic inflammation is a key factor in the development and progression of various diseases, including cancer.

Research has indicated that certain benzofuran derivatives can interfere with key inflammatory signaling pathways. For example, a synthetic derivative of benzofuran lignan (B3055560), known as Benfur, was found to inhibit endotoxin-induced activation of nuclear factor κB (NF-κB). researchgate.net NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

| Compound | Cell Line/System | Observed Effect | Reference |

| Benfur (a benzofuran lignan derivative) | p53-positive and -negative cells | Inhibition of endotoxin-induced NF-κB activation | researchgate.net |

| Halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives (7 and 8) | HepG2 | Inhibition of IL-6 production | mdpi.com |

Structure-Mechanism Correlation Analysis

The biological activity of this compound is not solely dependent on its core benzofuran structure but is also significantly influenced by its substituent groups. Understanding the relationship between the compound's structure and its mechanism of action is fundamental for the design of more potent and selective analogues.

Role of Substituents in Target Binding Affinity

The nature and position of substituents on the benzofuran ring can dramatically alter the compound's interaction with its biological targets. Structure-activity relationship (SAR) studies on various benzofuran derivatives have provided insights into the importance of these molecular features.

For instance, the introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran ring has been shown to significantly enhance anticancer activities. nih.gov This increased potency is likely due to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a target molecule, thereby improving binding affinity. nih.gov The position of the halogen is also critical, indicating that specific interactions with the target's binding pocket are at play. nih.gov

A docking study of a series of novel benzofuran derivatives with the estrogen receptor α (ERα) highlighted the potential for these compounds to act as inhibitors of this receptor. nih.gov The study also summarized preliminary structure-activity relationships, reinforcing the idea that the benzofuran scaffold is a promising starting point for the development of targeted therapies. nih.gov While direct studies on this compound are limited, the presence of the methyl group at the 3-position and the hydroxyl group at the 5-position are expected to influence its electronic properties and steric profile, which in turn would affect its binding affinity to specific biological targets. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions within a target's binding site.

Stereochemical Requirements for Efficacy

Stereochemistry plays a pivotal role in the biological activity of many chiral natural products and their synthetic derivatives. mdpi.comresearchgate.net The specific three-dimensional arrangement of atoms in a molecule can determine its ability to bind to a biological target, as enzymes and receptors are often highly stereoselective.

In the case of this compound, the molecule itself is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. As a result, the concept of stereochemical requirements for efficacy in terms of enantioselectivity is not directly applicable to this specific compound.

However, it is important to note that for chiral derivatives of benzofuran, stereochemistry can be a critical determinant of their biological activity. Studies on other chiral heterocyclic compounds have demonstrated that different enantiomers can exhibit significantly different potencies and even different pharmacological effects. mdpi.comresearchgate.net This is often attributed to the stereoselective interactions with their biological targets, where only one enantiomer can fit correctly into the binding site to elicit the desired response. While not directly relevant to this compound, this principle is a crucial consideration in the design and development of new, potentially chiral, derivatives based on the benzofuran scaffold.

Structure Activity Relationship Sar Studies of 3 Methyl 5 Benzofuranol Derivatives

Substituent Influence on Biological Efficacy

The introduction of halogen atoms, such as bromine, chlorine, and fluorine, into the benzofuran (B130515) structure is a well-established strategy for enhancing biological activity. nih.govmdpi.com Research indicates that adding halogens to alkyl or alkoxy substituents can significantly increase the cytotoxicity of these compounds compared to their non-halogenated parent molecules. nih.govresearchgate.net The position of the halogen is a critical factor determining the compound's potency and selectivity. researchgate.netnih.gov

For instance, a derivative of 1,1'-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl)diethanone, which features a bromine atom attached to the methyl group at the C-3 position, demonstrated remarkable and selective cytotoxic activity. nih.gov It was highly toxic to human chronic leukemia (K562) and acute leukemia (HL60) cells, with IC50 values of 5 µM and 0.1 µM, respectively, while showing no cytotoxicity toward normal human umbilical vein endothelial cells (HUVEC). nih.govnih.gov This highlights the therapeutic potential of targeting specific positions for halogenation.

In the context of antimicrobial activity, halogenation also plays a pivotal role. Studies on derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid revealed that the introduction of a halogen is necessary for microbiological activity, as the unsubstituted esters were inactive. nih.gov Specifically, derivatives where two hydrogens on an acetyl group were substituted by halogens were active against Gram-positive cocci, whereas monosubstituted versions were not. nih.gov Furthermore, derivatives containing a halogen on the aromatic ring of the benzofuran structure exhibited antifungal activity against Candida strains. nih.gov

Table 1: Cytotoxicity of a Halogenated Benzofuran Derivative An interactive data table showing the IC50 values of 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone against various cell lines.

| Cell Line | Type | IC50 (µM) | Source(s) |

|---|---|---|---|

| K562 | Chronic Leukemia | 5 | nih.gov, nih.gov |

| HL60 | Acute Leukemia | 0.1 | nih.gov, nih.gov |

| HeLa | Cervical Cancer | No Cytotoxicity | nih.gov |

The electronic properties of substituents can significantly influence how a molecule interacts with its biological target. In certain benzofuran derivatives designed as cannabinoid receptor 2 (CB2) agonists, substitutions on a phenyl ring that faces an aromatic pocket within the receptor are critical. nih.gov The introduction of a hydroxyl group (an electron-donating group) at the C-6 position of some benzofuran derivatives has been shown to confer excellent antibacterial activities. nih.gov This suggests that electron-donating groups can enhance binding interactions within the active site of target proteins, thereby improving biological efficacy.

The size and steric profile of a substituent can affect a molecule's selectivity and activity. The introduction of bulky groups can lead to steric clashes with amino acid residues in the target's binding pocket, resulting in a complete loss of functional activity. nih.gov For example, in a series of CB2 receptor agonists, replacing a smaller group with a bulky 1-naphthyl moiety at the R1 position caused steric hindrance that abolished the compound's activity. nih.gov This principle is fundamental in drug design, where optimizing substituent size is key to ensuring a precise fit with the intended target and avoiding interactions with other receptors that could lead to off-target effects.

The hybridization of the benzofuran scaffold with a piperazine (B1678402) moiety has been a successful strategy for developing novel inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. nih.govnih.gov Several 3-(piperazinylmethyl)benzofuran derivatives showed potent CDK2 inhibitory activity, with IC50 values even lower than the reference standard, staurosporine. nih.govnih.gov These compounds also displayed promising antiproliferative activity against various cancer cell lines, including pancreatic, breast, and lung cancer, while showing non-significant cytotoxicity to normal cells. nih.gov

Furthermore, the addition of phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl (B3050149) groups at the C-2 position of the benzofuran core has been shown to result in good antibacterial activity, with Minimum Inhibitory Concentration (MIC) values comparable to control drugs. nih.gov

Table 2: CDK2 Inhibitory Activity of Selected 3-(Piperazinylmethyl)benzofuran Derivatives An interactive data table summarizing the IC50 values for CDK2 inhibition by novel benzofuran-piperazine hybrids.

| Compound | IC50 (nM) | Source(s) |

|---|---|---|

| 9h | 40.91 | nih.gov, nih.gov |

| 11d | 41.70 | nih.gov, nih.gov |

| 11e | 46.88 | nih.gov, nih.gov |

| 13c | 52.63 | nih.gov, nih.gov |

Pharmacophore Identification and Optimization

Identifying the key structural features responsible for a molecule's biological activity—the pharmacophore—is essential for optimizing its properties.

SAR studies on various benzofuran derivatives have consistently found that substitutions at the C-2 position are crucial for their cytotoxic activity. nih.gov The introduction of ester or various heterocyclic ring systems at this specific position plays a significant role in modulating the compound's anticancer properties. nih.gov These modifications can influence the molecule's ability to bind to its target and can also affect its selectivity toward cancer cells over normal, healthy cells, which is a critical consideration in the development of safer chemotherapeutic agents. nih.gov

Significance of Hydroxyl Group at C-6 for Biological Activity

The position of substituent groups on the benzofuran ring is a critical determinant of biological activity. Research has highlighted the particular importance of substitutions at the C-6 position. For instance, studies on a series of 3-methanone-6-substituted-benzofuran derivatives have demonstrated that the presence of a hydroxyl group at the C-6 position is essential for their antibacterial activity. nih.gov When this hydroxyl group was blocked or replaced, a significant reduction or complete loss of antibacterial efficacy was observed, indicating its crucial role in the compound's interaction with its biological target. nih.gov Furthermore, in the broader context of benzofuran derivatives, a methoxy (B1213986) group at the C-6 position has been shown to be more favorable for anticancer activity compared to a methoxy group at the C-7 position. mdpi.com Specifically, a derivative with a methyl group at C-3 and a methoxy group at C-6 showed 3–10 times higher activity than a similar compound with the methoxy group at C-7. mdpi.com This underscores the strategic importance of the C-6 position for functionalization in designing new benzofuran-based therapeutic agents.

Correlation of Molecular Features with Specific Pharmacological Profiles

The pharmacological profile of 3-methyl-benzofuranol derivatives is intricately linked to their molecular features, with specific substitutions correlating with distinct biological activities, particularly anticancer effects.

The introduction of halogen atoms, such as bromine, into the 3-methyl-benzofuran scaffold has been shown to significantly enhance cytotoxic potential. nih.govmdpi.com Bromoalkyl and bromoacetyl derivatives of benzofurans have demonstrated the highest cytotoxicity in some studies. nih.gov For example, a compound with a bromine atom attached to the methyl group at the 3-position exhibited remarkable cytotoxic activity against K562 and HL60 leukemia cell lines, with IC50 values of 5 µM and 0.1 µM, respectively. mdpi.comnih.gov

The nature and position of substituents on appended aryl rings also play a crucial role. In a series of amide derivatives of 3-methyl-benzofuran-2-carboxylic acid, a bromo-substituted analogue showed potent activity against both A549 lung cancer and MCF7 breast cancer cell lines, with IC50 values of 1.504 µM and 2.07 µM, respectively. tandfonline.com In another study of 3-methylbenzofuran (B1293835) derivatives, a compound bearing a para-methoxy group on a terminal phenyl ring displayed the highest antiproliferative activity against the A549 cell line, with an IC50 value of 1.48 µM. nih.gov

The condensation of 3-methyl-2-benzofuran carbohydrazide (B1668358) with various substituted benzaldehydes has yielded derivatives with significant anticancer activity. nih.gov The presence of phenol (B47542) and chlorine groups on these derivatives was found to improve their anticancer effects. nih.gov

| Compound Derivative Class | Key Molecular Feature | Cancer Cell Line | Biological Activity (IC₅₀) |

|---|---|---|---|

| 1-(3-(Bromomethyl)-1-benzofuran-2-yl)ethanone | Bromine on 3-methyl group | HL60 | 0.1 µM |

| 1-(3-(Bromomethyl)-1-benzofuran-2-yl)ethanone | Bromine on 3-methyl group | K562 | 5 µM |

| 3-Methyl-benzofuran-2-carboxylic acid amide | Bromo substituent | A549 | 1.504 µM |

| 3-Methyl-benzofuran-2-carboxylic acid amide | Bromo substituent | MCF7 | 2.07 µM |

| 3-Methylbenzofuran with p-methoxyphenyl | para-Methoxy group | A549 | 1.48 µM |

Stereochemical Determinants of Activity

Stereochemistry can play a pivotal role in the biological activity of chiral benzofuran derivatives. The spatial arrangement of atoms can significantly influence a molecule's ability to interact with its biological target. While research specifically on the stereochemistry of 3-Methyl-5-benzofuranol is limited, studies on structurally related chiral benzofuran derivatives provide valuable insights.

For instance, investigations into the enantiomers of novel benzofuran derivatives, such as 5-(2-methylaminobutyl)benzofuran (5-MABB) and 6-(2-methylaminobutyl)benzofuran (6-MABB), have revealed stereospecific differences in their activity as monoamine releasing agents. The S-isomers of these compounds were found to be efficacious releasing agents at serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. In contrast, the R-isomers were efficacious releasers only at SERT, exhibiting reduced activity at NET and DAT. This demonstrates that the stereochemical configuration at the chiral center directly impacts the interaction with different monoamine transporters, leading to distinct pharmacological profiles for each enantiomer.

Hybrid Benzofuran Structures for Enhanced Biological Activities

To enhance the therapeutic potential and explore novel mechanisms of action, hybrid molecules incorporating the 3-methyl-benzofuran scaffold with other pharmacologically active moieties have been synthesized and evaluated. This approach aims to combine the biological activities of both parent structures or to create new activities through synergistic effects.

One such strategy involves the creation of isatin-benzofuran hybrids. For example, a hybrid of isatin (B1672199) and 3-methylbenzofuran was synthesized and investigated for its antiproliferative activity against HT29 and SW620 cancer cell lines. mdpi.com

Another approach involves linking the benzofuran core to a piperazine moiety. A series of 3-(piperazinylmethyl)benzofuran derivatives were identified as novel type II CDK2 inhibitors. tandfonline.com Within this series, a thiosemicarbazide (B42300) derivative with a meta-trifluoromethyl substituent showed potent inhibitory activity against CDK2, with an IC50 of 40.91 nM. tandfonline.com An acylhydrazone derivative with a meta-methoxyphenyl group from the same study exhibited potent cytotoxic activity against Panc-1, MCF-7, and A549 cancer cell lines, with IC50 values of 1.04 µM, 2.98 µM, and 1.71 µM, respectively. tandfonline.com

Furthermore, 3-(morpholinomethyl)benzofuran derivatives have demonstrated potent antiproliferative activity. nih.gov A derivative with a 3-methoxy group on the phenyl ring was found to be particularly potent against the NCI-H23 lung cancer cell line, with an IC50 of 0.49 µM, and also showed significant VEGFR-2 inhibitory activity (IC50 = 45.4 nM). nih.gov These findings highlight the potential of creating hybrid structures based on the 3-methyl-benzofuran core to develop potent and selective therapeutic agents.

| Hybrid Structure Type | Key Moiety | Biological Target/Activity | Potency (IC₅₀) |

|---|---|---|---|

| 3-(Piperazinylmethyl)benzofuran | m-Trifluoromethyl thiosemicarbazide | CDK2 Inhibition | 40.91 nM |

| 3-(Piperazinylmethyl)benzofuran | m-Methoxyphenyl acylhydrazone | Antiproliferative (Panc-1) | 1.04 µM |

| 3-(Piperazinylmethyl)benzofuran | m-Methoxyphenyl acylhydrazone | Antiproliferative (MCF-7) | 2.98 µM |

| 3-(Piperazinylmethyl)benzofuran | m-Methoxyphenyl acylhydrazone | Antiproliferative (A549) | 1.71 µM |

| 3-(Morpholinomethyl)benzofuran | 3-Methoxy group on phenyl ring | Antiproliferative (NCI-H23) | 0.49 µM |

| 3-(Morpholinomethyl)benzofuran | 3-Methoxy group on phenyl ring | VEGFR-2 Inhibition | 45.4 nM |

Toxicological Investigations and Safety Assessments of 3 Methyl 5 Benzofuranol Derivatives

In Vitro Toxicological Screening

In vitro methods provide the first tier of safety assessment, utilizing cell-based assays to investigate potential cellular toxicity, genotoxicity, and phototoxicity. These studies are crucial for identifying mechanisms of toxicity at the cellular level.

Cellular toxicity assays are fundamental in determining the potential of a chemical to cause cell damage or death. Studies on various benzofuran (B130515) derivatives have employed multiple assays to quantify their cytotoxic effects across a range of cell lines.

The cytotoxic potential of novel 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives was evaluated using the MTT assay on four cancer cell lines—chronic myelogenous leukemia (K562), prostate cancer (PC3), colorectal cancer (SW620), and human renal cell carcinoma (Caki-1)—as well as on normal human keratinocytes (HaCaT). nih.gov The results indicated that all tested benzofuran derivatives were not toxic to kidney cancer cells (Caki-1), but showed varying cytotoxic effects on other cell lines. nih.gov Notably, two compounds demonstrated selective action against K562 leukemia cells while showing no toxic effects on the normal HaCaT cells. nih.gov

In another study, 3-(piperazinylmethyl)benzofuran derivatives were assessed for their cytotoxic activity against pancreatic cancer (Panc-1), breast cancer (MCF-7), and lung carcinoma (A549) cell lines. nih.gov These compounds showed promising antiproliferative activity. nih.govcam.ac.uk Importantly, the most potent derivatives exhibited high IC₅₀ values when tested against the normal human lung fibroblast cell line (MRC-5), indicating a degree of selectivity for cancerous cells. nih.gov Similarly, studies on other 3-methylbenzofuran (B1293835) derivatives found them to be barely toxic to the non-tumerigenic human lung WI-38 cell line while exhibiting marked antiproliferative activity against lung cancer cell lines A549 and NCI-H23. nih.gov

The cytotoxic effects of psychotropic benzofuran derivatives, specifically N-methyl-5-(2-aminopropyl)benzofuran, have been studied in isolated rat hepatocytes. nih.gov This compound was found to cause concentration- and time-dependent cell death, accompanied by the depletion of cellular ATP. nih.gov Further investigation revealed that mitochondria are key targets for these benzofuran analogues, with their cytotoxicity being elicited through mitochondrial failure. nih.gov

| Derivative Type | Cell Line | Assay | Finding | Reference |

| 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one | K562 (Leukemia) | MTT | Selective cytotoxicity | nih.gov |

| 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one | HaCaT (Normal Keratinocytes) | MTT | No toxic effect | nih.gov |

| 3-(Piperazinylmethyl)benzofuran | Panc-1, MCF-7, A549 (Cancer) | Not Specified | Promising antiproliferative activity | nih.gov |

| 3-(Piperazinylmethyl)benzofuran | MRC-5 (Normal Lung Fibroblast) | Not Specified | High IC₅₀ (low toxicity) | nih.gov |

| 3-Methylbenzofuran | A549, NCI-H23 (Lung Cancer) | Not Specified | Marked antiproliferative activity | nih.gov |

| 3-Methylbenzofuran | WI-38 (Normal Lung) | Not Specified | Barely toxic | nih.gov |

| N-methyl-5-(2-aminopropyl)benzofuran | Rat Hepatocytes | Not Specified | Concentration-dependent cell death | nih.gov |

Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by chemical compounds, which can lead to mutations and potentially cancer. The Ames test is a widely used method for this purpose. wikipedia.orgnih.gov This bacterial reverse mutation assay uses specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine. wikipedia.org The test evaluates a chemical's ability to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium. wikipedia.org A positive test indicates that the chemical is mutagenic. wikipedia.org